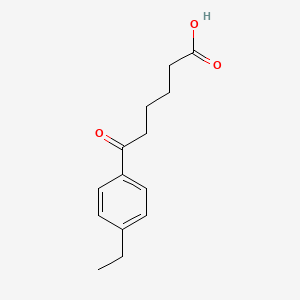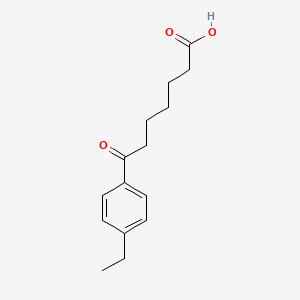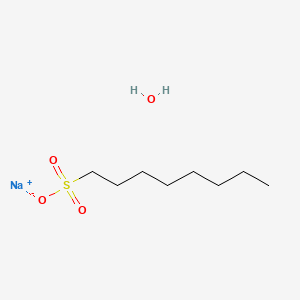
Natrium-Octan-1-sulfonat-Hydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium Octane-1-sulfonate Hydrate has a wide range of applications in scientific research:
Medicine: It is used in the analysis of pharmaceutical compounds and their metabolites.
Wirkmechanismus
Target of Action
Sodium Octane-1-sulfonate Hydrate primarily targets polar, ionizable compounds such as peptides and proteins . It acts as an ion-pairing reagent , enhancing the retention of these targets during analysis .
Mode of Action
As an anionic detergent and ion-pairing reagent , Sodium Octane-1-sulfonate Hydrate interacts with its targets by forming ion pairs . This interaction enhances the retention of polar, ionizable compounds during high-performance liquid chromatography (HPLC) analysis .
Biochemical Pathways
The compound doesn’t directly participate in biochemical pathways. Instead, it facilitates the analysis of such pathways by aiding in the separation and identification of polar, ionizable compounds . For instance, it has been used to estimate paraquat (methyl viologen) in tissue homogenate and in the determination of dopamine and its metabolites in brain microdialysates .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The primary result of Sodium Octane-1-sulfonate Hydrate’s action is the enhanced retention of polar, ionizable compounds during HPLC analysis . This allows for more accurate and efficient separation and identification of these compounds, facilitating biochemical research and analytical chemistry .
Biochemische Analyse
Biochemical Properties
Sodium Octane-1-sulfonate Hydrate plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used to estimate paraquat (methyl viologen) in tissue homogenate and to determine dopamine and its metabolites in brain microdialysates . The compound’s anionic nature allows it to form ion pairs with positively charged biomolecules, facilitating their separation and analysis in chromatographic techniques.
Cellular Effects
Sodium Octane-1-sulfonate Hydrate influences various cellular processes and functions. As an anionic detergent, it can disrupt cell membranes, leading to changes in cell permeability and function. It has been used in the analysis of proteins and peptides, indicating its interaction with cellular proteins
Molecular Mechanism
At the molecular level, Sodium Octane-1-sulfonate Hydrate exerts its effects through binding interactions with biomolecules. Its ability to form ion pairs with positively charged molecules allows it to influence enzyme activity and protein function. For example, it has been used as an ion-pairing reagent in the HPLC analysis of proteins and peptides, indicating its role in modulating protein interactions and stability . Additionally, its surfactant properties enable it to alter the conformation and activity of enzymes and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Octane-1-sulfonate Hydrate can change over time. The compound is generally stable under normal laboratory conditions, but its long-term effects on cellular function are still being investigated. Studies have shown that it can maintain its ion-pairing properties over extended periods, making it a reliable reagent for long-term biochemical analyses . Its stability and potential degradation products should be monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of Sodium Octane-1-sulfonate Hydrate vary with different dosages in animal models. At lower doses, it can effectively serve as an ion-pairing reagent without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular membranes and interference with normal cellular functions . It is crucial to determine the appropriate dosage to balance its analytical benefits with potential risks in experimental studies.
Metabolic Pathways
Sodium Octane-1-sulfonate Hydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Its role as an ion-pairing reagent suggests its involvement in metabolic processes that require the separation and analysis of charged biomolecules
Transport and Distribution
Within cells and tissues, Sodium Octane-1-sulfonate Hydrate is transported and distributed through interactions with transporters and binding proteins. Its anionic nature allows it to interact with positively charged transporters, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms.
Subcellular Localization
Sodium Octane-1-sulfonate Hydrate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can affect its activity and function, providing insights into its role in cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Octane-1-sulfonate Hydrate can be synthesized through the sulfonation of octane, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Octane is reacted with sulfur trioxide (SO3) to form octane-1-sulfonic acid.
Neutralization: The resulting octane-1-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce Sodium Octane-1-sulfonate.
Hydration: The final product is hydrated to form Sodium Octane-1-sulfonate Hydrate.
Industrial Production Methods: In industrial settings, the production of Sodium Octane-1-sulfonate Hydrate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The neutralization and hydration steps are carried out in controlled environments to ensure product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Octane-1-sulfonate Hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pairing reactions, which are crucial for its application in HPLC.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines.
Ion-Pairing Reactions: These reactions occur under conditions suitable for HPLC, often involving aqueous or mixed solvent systems.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can produce octanol.
Ion-Pairing Reactions: These reactions facilitate the separation and analysis of various organic compounds in HPLC.
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-heptanesulfonate
- Sodium octyl sulfate
- Sodium 1-pentanesulfonate
Comparison: Sodium Octane-1-sulfonate Hydrate is unique due to its specific chain length and hydration state, which provide optimal ion-pairing properties for HPLC analysis. Compared to Sodium 1-heptanesulfonate and Sodium 1-pentanesulfonate, it offers better separation efficiency for certain compounds. Sodium octyl sulfate, while similar in structure, has different surfactant properties and is used in different applications .
Eigenschaften
IUPAC Name |
sodium;octane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBURIAHQXJQKRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635416 | |
| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207596-29-0 | |
| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium Octane-1-sulfonate Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


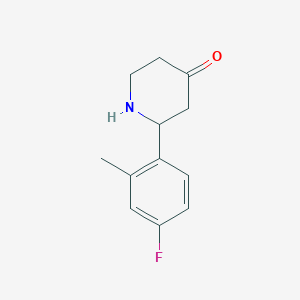
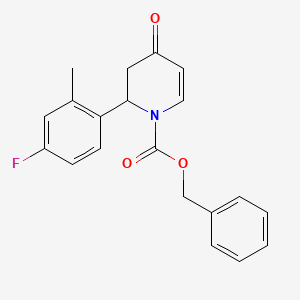

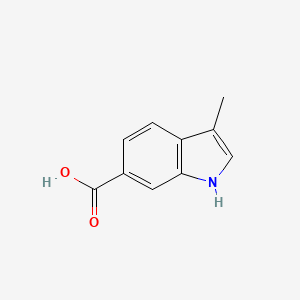

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)
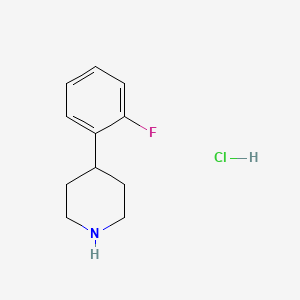
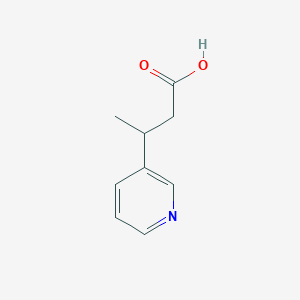
![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)


